![molecular formula C10H14N6 B13234699 1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine](/img/structure/B13234699.png)
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring, connected to a piperidine moiety
Méthodes De Préparation
The synthesis of 1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Fusion with Pyridazine: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Attachment of Piperidine: The final step involves the attachment of the piperidine moiety to the fused triazolo-pyridazine structure, often through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, as well as scaling up the reactions under controlled conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science, contributing to the creation of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or phosphodiesterases, leading to altered cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
1-[1,2,4]Triazolo[4,3-B]pyridazin-6-YL-piperidin-4-ylamine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazine: This compound also features a triazole ring but is fused with a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]pyridine: This compound has a triazole ring fused with a pyridine ring, differing in the nitrogen arrangement and ring structure.
1,2,4-Triazolo[4,3-b]pyridazine: Similar to the target compound but without the piperidine moiety, highlighting the importance of the piperidine group in modulating biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C10H14N6 |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H14N6/c11-8-3-5-15(6-4-8)10-2-1-9-13-12-7-16(9)14-10/h1-2,7-8H,3-6,11H2 |
Clé InChI |
NDXLPUMNZQFPDC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NN3C=NN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


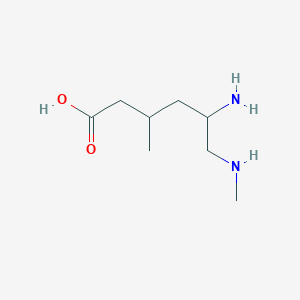
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
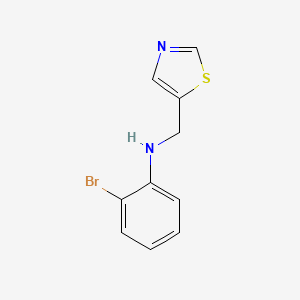

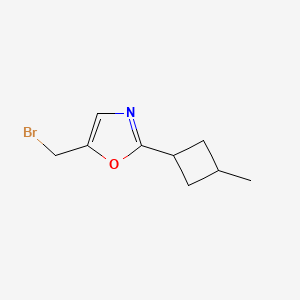
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
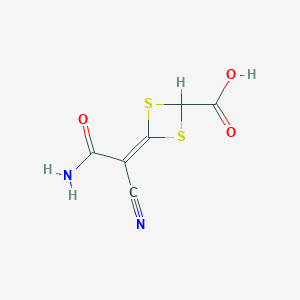



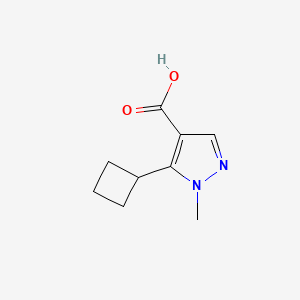
![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)

